molecular formula C7H14O4 B14312019 2-[(1,3-Dioxolan-2-yl)methyl]propane-1,3-diol CAS No. 113897-27-1

2-[(1,3-Dioxolan-2-yl)methyl]propane-1,3-diol

Cat. No.: B14312019
CAS No.: 113897-27-1
M. Wt: 162.18 g/mol
InChI Key: VKSDGCQNRDJHHB-UHFFFAOYSA-N
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Description

2-[(1,3-Dioxolan-2-yl)methyl]propane-1,3-diol is an organic compound that belongs to the class of 1,3-dioxolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms. This specific compound is notable for its stability and versatility in various chemical reactions, making it a valuable substance in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxolanes, including 2-[(1,3-Dioxolan-2-yl)methyl]propane-1,3-diol, can be synthesized from carbonyl compounds and diols. The reaction typically involves the use of a Brönsted or Lewis acid catalyst. For instance, a common method employs toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide have also been used effectively .

Industrial Production Methods

In industrial settings, the production of 1,3-dioxolanes often involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and heat transfer. The use of molecular sieves or orthoesters can help in the effective removal of water, thereby driving the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-Dioxolan-2-yl)methyl]propane-1,3-diol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols .

Mechanism of Action

The mechanism by which 2-[(1,3-Dioxolan-2-yl)methyl]propane-1,3-diol exerts its effects involves the formation of stable cyclic structures. These cyclic structures protect reactive functional groups during chemical reactions, thereby enhancing the selectivity and yield of the desired products . The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1,3-Dioxolan-2-yl)methyl]propane-1,3-diol is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it particularly useful as a protecting group and in the synthesis of complex molecules .

Properties

CAS No.

113897-27-1

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

2-(1,3-dioxolan-2-ylmethyl)propane-1,3-diol

InChI

InChI=1S/C7H14O4/c8-4-6(5-9)3-7-10-1-2-11-7/h6-9H,1-5H2

InChI Key

VKSDGCQNRDJHHB-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)CC(CO)CO

Origin of Product

United States

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